1-(Hexylamino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile
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Overview
Description
1-(Hexylamino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile is a complex heterocyclic compound that belongs to the pyrido[1,2-a]benzimidazole family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrido[1,2-a]benzimidazole core with a hexylamino group at the first position, a methyl group at the third position, and a carbonitrile group at the fourth position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Hexylamino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile typically involves the cyclization of 2-aminopyridines with appropriate aldehydes or ketones. One common method includes the use of cyclohexanones and 2-aminopyridines in the presence of iodine as a mediator and air oxygen as an oxidant . Another approach involves the use of 2-iodophenylboronic acids and 2-aminopyridines under ligand-free copper acetate-catalyzed Ullmann-type one-pot intramolecular cascade reactions .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization and chromatography, would apply.
Chemical Reactions Analysis
Types of Reactions: 1-(Hexylamino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonitrile group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Oxidized derivatives with functional groups like carboxylic acids or ketones.
Reduction: Reduced derivatives with primary or secondary amines.
Substitution: Substituted derivatives with various functional groups replacing the carbonitrile group.
Scientific Research Applications
1-(Hexylamino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Mechanism of Action
The mechanism of action of 1-(Hexylamino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile involves its interaction with various molecular targets. The compound can bind to nucleic acids, proteins, and enzymes, disrupting their normal function. This interaction can lead to the inhibition of DNA replication, protein synthesis, and enzymatic activity, ultimately resulting in cell death or inhibition of cell growth .
Comparison with Similar Compounds
Pyrimido[1,2-a]benzimidazoles: These compounds share a similar core structure and exhibit comparable biological activities.
Benzimidazoles: Known for their wide range of biological activities, including anticancer, antimicrobial, and antiviral properties.
Azoloazines: These compounds, such as nitroazolo[1,5-a]pyrimidines, also exhibit significant antiviral activity.
Uniqueness: 1-(Hexylamino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the hexylamino group enhances its lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets. The carbonitrile group provides a site for further chemical modification, allowing the synthesis of a wide range of derivatives with tailored properties.
Properties
Molecular Formula |
C19H22N4 |
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Molecular Weight |
306.4 g/mol |
IUPAC Name |
1-(hexylamino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile |
InChI |
InChI=1S/C19H22N4/c1-3-4-5-8-11-21-18-12-14(2)15(13-20)19-22-16-9-6-7-10-17(16)23(18)19/h6-7,9-10,12,21H,3-5,8,11H2,1-2H3 |
InChI Key |
SMMINTLWWPBZHO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCNC1=CC(=C(C2=NC3=CC=CC=C3N12)C#N)C |
Origin of Product |
United States |
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